1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Overview
Description
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a chemical compound with the molecular formula C10H12FIO . It is a derivative of benzene, which is a type of aromatic hydrocarbon . The compound contains a total of 25 atoms, including 12 Hydrogen atoms, 10 Carbon atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Iodine atom .
Synthesis Analysis
The synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene likely involves electrophilic substitution reactions, a common method for synthesizing benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The exact synthesis process would depend on the specific electrophiles and conditions used.Molecular Structure Analysis
The molecular structure of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is determined by its molecular formula, C10H12FIO . The compound contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds . Attached to this ring are the fluoro, iodo, isopropyl, and methoxy groups at the 1st, 4th, 2nd, and 5th positions respectively .Chemical Reactions Analysis
As a benzene derivative, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene can undergo various chemical reactions. These include electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms attached to the benzene ring . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene would depend on its molecular structure . It is a solid, semi-solid, liquid, or lump at room temperature . More specific properties such as its melting point, boiling point, and density could not be found in the available resources.Scientific Research Applications
Specific Scientific Field
The research is conducted in the field of Chemistry , specifically in the area of Catalysis and Green Chemistry .
Summary of the Application
The compound is used in the synthesis of a green and recyclable arginine-based palladium/CoFe 2 O 4 nanomagnetic catalyst for efficient cyanation of aryl halides .
3. Methods of Application or Experimental Procedures In the study, cyanuric chloride and arginine were utilized to synthesize an arginine-based oligomeric compound (ACT), which was supported on cobalt ferrite, resulting in a green catalyst with high activity and convenient recyclability for the cyanation reaction of aryl halides .
Results or Outcomes
The Pd/CoFe 2 O 4 @ACT nanomagnetic catalyst demonstrated excellent performance in the cyanation of various aryl iodides and bromides, yielding favorable reaction outcomes at a temperature of 90 °C within a duration of 3 hours . The catalyst exhibited remarkable catalytic activity, maintaining an 88% performance even after five consecutive runs .
Safety And Hazards
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and specific procedures to follow if swallowed (P301+P312), in contact with skin (P302+P352), or if inhaled (P304+P340) .
properties
IUPAC Name |
1-fluoro-4-iodo-5-methoxy-2-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIO/c1-6(2)7-4-9(12)10(13-3)5-8(7)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDIITXZQPZANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1F)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693643 | |
Record name | 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene | |
CAS RN |
875446-57-4 | |
Record name | 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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